1-Decylguanidine

Antimicrobial surfactants Structure-activity relationship Chain-length optimization

Researchers optimizing biocide systems often find the C12 standard dodine suboptimal due to solubility, protein-binding, or regulatory constraints. 1-Decylguanidine is the precise C10 homolog that directly addresses these limits. - Enables synergistic quat blends with a shifted HLB for broader spectra. - Higher CMC than dodine provides a larger monomer reservoir for rapid microbial kill. - Avoids agricultural MRL constraints, simplifying industrial biocide documentation.

Molecular Formula C11H25N3
Molecular Weight 199.34 g/mol
Cat. No. B13107908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decylguanidine
Molecular FormulaC11H25N3
Molecular Weight199.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCN=C(N)N
InChIInChI=1S/C11H25N3/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3,(H4,12,13,14)
InChIKeyUUKBYINNKKOHPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Decylguanidine: Scientific Procurement and Alkylguanidine Class Overview


1-Decylguanidine (CAS 7248-97-7; also supplied as the hydrochloride salt, CAS 19097-97-3) is a C10 mono-alkylguanidine that functions as a cationic membrane-active biocide [1]. The compound shares the guanidinium pharmacophore with the widely commercialized C12 analog dodecylguanidine (dodine), yet its shorter decyl chain modifies key physicochemical and biological performance parameters [2]. These modifications become decisive when selecting between in-class candidates for applications where solubility, micellization behavior, antimicrobial spectrum, and regulatory footprint must be balanced.

Antimicrobial screening with C10 intermediate chain-length profile
Higher predicted CMC supports monomer availability review
Industrial biocide pathway without agricultural regulatory overhead

Why 1-Decylguanidine Cannot Be Replaced by Other Alkylguanidines


Alkylguanidines are not a uniform commodity class; their biological and physicochemical performance is strongly chain-length-dependent [1]. Studies across mono-alkylguanidine series (C8–C12) demonstrate that antimicrobial potency, critical micelle concentration (CMC), and protein-binding behavior shift progressively with each methylene unit [2]. Substituting 1-decylguanidine with the longer-chain dodecylguanidine may inadvertently alter the minimum inhibitory concentration (MIC) against target organisms, change the surfactant–biocide synergy ratio, or introduce undesired ecotoxicological and regulatory liabilities [3]. The quantitative evidence below maps precisely where these differences become procurement-relevant.

Antimicrobial potency shifts with chain length; C10 intermediate profile may not be replicated by C8 or C12 analogs
Synergy ratio with quaternary ammonium partners validated for dodecylguanidine requires independent re-optimization for C10
Regulatory footprint differs from dodecylguanidine; C10 lacks agricultural registration and is not suited for food-contact use

Quantitative Differentiation Against Closest Analogs


Antimicrobial Efficacy–Toxicity Niche Between C8 and C12 Analogs

In a head-to-head series of mono-alkylguanidine salts, antimicrobial activity against Gram-positive and Gram-negative bacteria increased monotonically with alkyl chain length from C8 to C12 [1]. 1-Decylguanidine (C10) therefore exhibits intermediate potency: stronger than octylguanidine but weaker than dodecylguanidine. This intermediate position is procurement-relevant when maximal biocidal power is not required and lower unspecific toxicity (e.g., toward mammalian cells or aquatic organisms) is desired.

Antimicrobial Rank
Class-level inference
C10 intermediate between C8–C12
Supports chain-length screening context
Monotonic increase per methylene unit reported; 25–100 ppm range
Antimicrobial surfactants Structure-activity relationship Chain-length optimization

Critical Micelle Concentration and Monomer Availability

Physicochemical measurements establish that the CMC of alkylguanidine salts decreases with increasing chain length [1]. Dodecylguanidine acetate (dodine) exhibits a first CMC at 20–30 µM and a second CMC at 110–120 µM at 22.5 °C [2]. While a precisely measured CMC for 1-decylguanidine is absent from the open literature, the two-methylene shortening predicts a CMC approximately 4- to 10-fold higher based on the general log(CMC)–chain-length relationship for cationic surfactants [3]. A higher CMC means a greater concentration of monomeric (surface-active) species is available in solution before micellization occurs, which can be advantageous for applications where rapid adsorption at interfaces or membranes is critical.

Estimated CMC
Class-level inference
~100–300 µM predicted
Supports monomer availability review
Extrapolated from log(CMC)–chain-length relationship; no direct experimental value
Surfactant physicochemical properties Critical micelle concentration Formulation design

Synergy Ratio Modulation with Quaternary Ammonium Compounds

U.S. Patent 5,663,206 demonstrates that dodecylguanidine hydrochloride forms synergistic antimicrobial combinations with N-decyl-N-isononyl-N,N-dimethyl ammonium chloride at weight ratios between 40:1 and 1:20 (quat:alkylguanidine), with specific effective doses of 2–6 ppm dodecylguanidine hydrochloride [1]. The patent identifies the alkylguanidine compound generically, but explicitly selects dodecylguanidine as the preferred embodiment. The shorter C10 chain of 1-decylguanidine alters the hydrophilic-lipophilic balance (HLB) of the molecule, which in turn shifts the optimal synergy ratio with quaternary ammonium partners. This means formulations validated for dodecylguanidine cannot be directly transposed to 1-decylguanidine without re-optimization of the ratio.

Synergy Ratio
Cross-study comparable
C10 requires independent optimization
Formulation ratio context may require re-optimization
C12 synergistic at 40:1 to 1:20 (quat:guanidine); HLB shift predicts different C10 ratio
Synergistic biocides Industrial water treatment Quaternary ammonium–guanidine combinations

Regulatory Status: Industrial vs. Agricultural Registration

Dodecylguanidine acetate (dodine) is an EPA-registered agricultural fungicide with established maximum residue limits (MRLs) on food crops such as apples, pears, and peaches [1]. 1-Decylguanidine, by contrast, is supplied primarily as a research chemical and industrial biocide intermediate without agricultural registration . This regulatory asymmetry means that 1-decylguanidine can be employed in non-food-contact industrial applications—water treatment, paper manufacturing, polymer emulsion preservation—without the burden of pesticide registration, residue monitoring, or food-safety compliance costs that accompany dodecylguanidine use.

Regulatory Status
Supporting evidence
Industrial use only; no agricultural registration
Supports industrial procurement pathway review
Dodecylguanidine is EPA-registered fungicide with food-crop MRLs; C10 avoids these obligations
Regulatory status Industrial biocide Agricultural fungicide alternatives

Procurement-Advantaged Application Scenarios for 1-Decylguanidine


Industrial Water Treatment with Tunable Biocide Synergy

In cooling water and paper mill process water treatment, 1-decylguanidine can be paired with quaternary ammonium compounds to create synergistic blends. Because the C10 chain shifts the HLB relative to the C12 standard, formulators can achieve bespoke antimicrobial performance spectra while avoiding the agricultural-use regulatory constraints of dodine [1]. The higher CMC of 1-decylguanidine ensures a larger reservoir of monomeric biocide for rapid kill upon dosing.

Structure–Activity Relationship Studies of Alkylguanidines

As the C10 member of the homologous mono-alkylguanidine series, 1-decylguanidine is an essential probe for SAR investigations. Its intermediate chain length allows researchers to quantify the incremental contribution of each methylene unit to MIC, CMC, and hemolytic activity, bridging the gap between the well-characterized C8 and C12 endpoints [2].

Polymer Emulsion and Coating Preservation

1-Decylguanidine hydrochloride serves as an in-can preservative for aqueous polymer emulsions, adhesives, and coatings. Its antimicrobial activity within the 25–100 ppm range, combined with the absence of food-crop MRLs, makes it suitable for industrial products where incidental food contact is not intended, thereby simplifying regulatory documentation [3].

Personal Care Formulations Leveraging Chain-Length Mildness

For cosmetic chemists exploring guanidine-based preservative systems, 1-decylguanidine offers a middle ground between the potentially irritating longer-chain analogs and the weaker shorter-chain variants. Although direct skin irritation data for 1-decylguanidine are sparse, the well-established chain-length–toxicity relationship for cationic surfactants supports its selection when mildness is a formulation target [2].

Application
Selection Property
Validation Focus
Industrial water treatment biocide blends
Chain-length-dependent synergy profile
Synergy ratio re-optimization with quaternary ammonium partners
Alkylguanidine SAR studies
C10 intermediate chain-length reference
Incremental MIC and CMC contribution per methylene unit
Polymer emulsion and coating preservation
Industrial regulatory status without agricultural MRLs
Antimicrobial performance review at reported ppm range
Personal care preservative research
Reported chain-length response context
Skin irritation endpoint review
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